molecular formula C12H22N4O B12841630 N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine

Cat. No.: B12841630
M. Wt: 238.33 g/mol
InChI Key: PGRZAJXNNHBIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine is a synthetic compound that belongs to the class of azepane derivatives. This compound features a unique structure that includes an azepane ring, an oxadiazole ring, and an ethyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the oxadiazole ring, which is then further reacted with ethylamine and azepane derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine is unique due to the combination of the azepane ring and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine

InChI

InChI=1S/C12H22N4O/c1-3-16(9-12-14-10(2)17-15-12)11-5-4-7-13-8-6-11/h11,13H,3-9H2,1-2H3

InChI Key

PGRZAJXNNHBIFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NOC(=N1)C)C2CCCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.